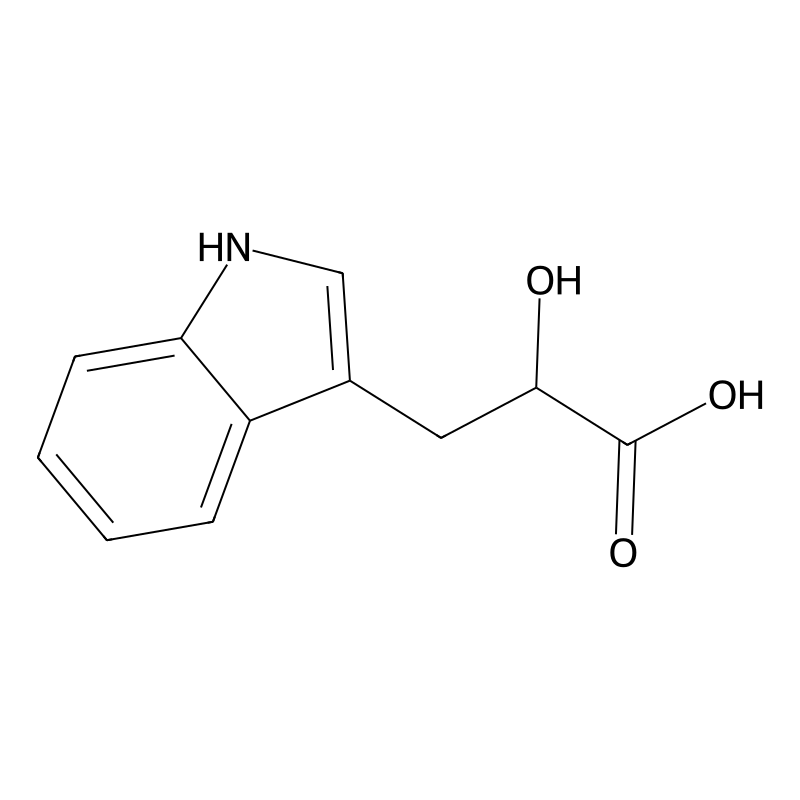

Indole-3-lactic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-inflammatory Properties

Studies suggest that ILA may have anti-inflammatory properties. Researchers have observed that ILA reduces inflammation in intestinal epithelial cells [1]. This effect may be mediated by the aryl hydrocarbon receptor (AhR), a cellular receptor that plays a role in regulating the immune system [1].

Source

[1] Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells | BMC Microbiology ()

Gut Development and Maturation

Some research suggests that ILA may play a role in gut development, particularly in neonates. Studies have found that ILA promotes the growth of intestinal cells and protects them from inflammation [3]. This may be beneficial for premature infants who are more susceptible to gut problems.

Source

[3] The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis | Scientific Reports - Nature ()

Modulating the Gut Microbiome

Recent research indicates that ILA may influence the composition of gut bacteria. Certain strains of lactic acid bacteria, in addition to Bifidobacteria, have been shown to produce ILA, which may inhibit the growth of harmful gut pathogens [2]. This suggests a potential role for ILA in promoting a healthy gut microbiome.

Source

[2] The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - MDPI ()

Indole-3-lactic acid is a metabolite derived from the amino acid tryptophan, primarily produced by gut microbiota such as Bifidobacterium and Lactobacillus species. It is a member of the indole family, which includes various compounds known for their biological significance. Indole-3-lactic acid plays a crucial role in host-microbiota interactions and has garnered attention for its potential health benefits, particularly in the context of inflammation and immune response modulation.

Indole-3-lactic acid exhibits several biological activities:

- Anti-inflammatory Effects: It significantly reduces pro-inflammatory cytokines such as interleukin-8 in intestinal epithelial cells and macrophages when exposed to inflammatory stimuli like lipopolysaccharides .

- Neuronal Differentiation: This compound enhances nerve growth factor-induced neurite outgrowth in neuronal cell lines, suggesting a role in neuroprotection and neuronal development .

- Immune Modulation: Indole-3-lactic acid influences immune cell differentiation and cytokine production, potentially enhancing immune responses against pathogens .

Indole-3-lactic acid can be synthesized through microbial fermentation processes. Specific strains of bacteria, particularly those from the genera Bifidobacterium and Lactobacillus, are capable of converting tryptophan into indole-3-lactic acid. The production is influenced by the growth substrate; for example, Bifidobacterium infantis produces higher levels of indole-3-lactic acid when grown on human milk oligosaccharides compared to simpler carbohydrates like lactose .

Research indicates that indole-3-lactic acid interacts with various biological pathways:

- Aryl Hydrocarbon Receptor Activation: It acts as an agonist for this receptor, influencing gene expression related to inflammation and detoxification pathways .

- Neurotrophic Signaling: The compound enhances signaling pathways involved in neuronal differentiation, suggesting a role in neuroprotection through modulation of nerve growth factor signaling .

- Cytokine Modulation: Indole-3-lactic acid has been shown to modulate cytokine production in immune cells, impacting inflammatory responses significantly .

Indole-3-lactic acid shares structural similarities with several other indole derivatives. Here is a comparison highlighting its uniqueness:

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| Indole-3-acetic acid | Plant-derived | Plant growth regulator | Primarily involved in plant physiology |

| Indole-3-propionic acid | Microbial fermentation | Antioxidant properties | Less studied for immunomodulation |

| Indole-3-aldehyde | Microbial metabolism | Neuroprotective effects | Potentially involved in neurotransmitter synthesis |

| Indole-5-carboxylic acid | Tryptophan metabolism | Antimicrobial activity | Less common; specific antimicrobial properties |

Indole-3-lactic acid is unique among these compounds due to its significant role in gut-brain communication and its specific effects on immune modulation and neuronal differentiation.

The chromatographic analysis of indole-3-lactic acid has evolved significantly with the development of various high-performance liquid chromatography methodologies. Reversed-phase high-performance liquid chromatography remains the predominant approach for separating this compound from complex biological matrices [1].

Column Chemistry and Stationary Phase Selection

The most frequently employed stationary phases for indole-3-lactic acid separation include octadecylsilane (C18) and octylsilane (C8) bonded phases. Szkop and Bielawski demonstrated exceptional separation using a Symmetry C8 column (4.6 × 150 mm, 5 μm particles), achieving a retention time of 7.7 ± 0.06 minutes with excellent peak symmetry [1]. The C8 phase provides adequate hydrophobic interaction while maintaining sufficient polarity for the compound's hydroxyl and carboxyl functional groups.

Alternative approaches employ C18 stationary phases with varying particle sizes. Zhou and colleagues utilized a Waters SunFire C18 column (5 μm, 4.6 × 250 mm) achieving retention times between 22.7-22.8 minutes [2]. The extended column length provides enhanced resolution when separating indole-3-lactic acid from structurally similar indolic compounds. Ultra-high-performance liquid chromatography implementations utilize sub-2-micrometer particles, with Kinetex EVO C18 columns (150 mm × 2.1 mm, 2.6 μm) demonstrating superior efficiency and reduced analysis times [3].

Mobile Phase Optimization

Mobile phase composition critically influences retention characteristics and peak shape for indole-3-lactic acid. Acidic aqueous phases predominate due to the compound's carboxylic acid functionality. The optimal mobile phase system employs 2.5% acetic acid in water adjusted to pH 3.8 with potassium hydroxide as the aqueous component, paired with 80% acetonitrile in water as the organic modifier [1]. This acidic environment suppresses ionization of the carboxyl group, promoting consistent retention behavior.

Alternative mobile phase systems utilize trifluoroacetic acid modifiers. A linear gradient from 10% aqueous acetonitrile containing 0.05% trifluoroacetic acid to 75% acetonitrile over 20 minutes provides excellent separation with ultraviolet detection at 280 nanometers [2]. Buffer-based systems employing ammonium acetate (5 mmol/L) with methanol gradients offer compatibility with mass spectrometric detection while maintaining chromatographic performance [3].

Gradient Elution Profiles

Sophisticated gradient programs enable simultaneous analysis of multiple indolic compounds including indole-3-lactic acid. The most effective approach initiates at 80:20 aqueous:organic ratio, transitioning to 50:50 at 25 minutes, reaching 100% organic at 31 minutes, and returning to initial conditions at 33 minutes [1]. This profile ensures complete elution of hydrophobic interferents while maintaining reasonable analysis times.

Rapid gradient methods achieve separation within 18-20 minutes using 1-30% organic modifier increases, particularly suitable for high-throughput applications [3]. Extended gradients spanning 25-30 minutes provide superior resolution for complex biological extracts containing multiple tryptophan metabolites.

Detection Methodologies

Fluorescence detection remains highly sensitive for indole-3-lactic acid analysis due to the compound's intrinsic fluorescent properties. Excitation at 280 nanometers with emission monitoring at 350 nanometers provides excellent selectivity and sensitivity, achieving detection limits below 0.01 μg/mL [1]. This approach minimizes interference from non-fluorescent matrix components.

Ultraviolet detection at 280 nanometers offers universal applicability and good sensitivity for routine applications. Photodiode array detection enables spectral confirmation and peak purity assessment through comparison of absorption spectra at multiple wavelengths [3]. Modern systems achieve linear responses over concentration ranges spanning 0.0625-125 μg/mL with correlation coefficients exceeding 0.998 [1].

Mass Spectrometric Profiling Approaches

Mass spectrometry provides unequivocal identification and quantification of indole-3-lactic acid through molecular ion detection and characteristic fragmentation patterns. Multiple ionization techniques and analyzer configurations have been successfully employed for this compound.

Electrospray Ionization Characteristics

Indole-3-lactic acid exhibits excellent electrospray ionization efficiency in both positive and negative ion modes. The molecular ion appears at m/z 205.0734 [M+H]⁺ in positive mode and m/z 204.0659 [M-H]⁻ in negative mode [3]. The compound's amphoteric nature enables flexible ionization polarity selection based on analytical requirements and matrix considerations.

Positive ion mode typically provides superior sensitivity due to enhanced protonation efficiency of the indole nitrogen. Optimal ionization conditions employ electrospray voltages of 3000-3500 volts with source temperatures maintained at 200-250°C [3]. Nebulizer gas flows of 1-1.5 L/min and drying gas flows of 4-10 L/min ensure stable ionization and efficient desolvation.

Fragmentation Patterns and Structural Elucidation

Tandem mass spectrometry reveals characteristic fragmentation pathways essential for structural confirmation. The primary fragmentation involves loss of the carboxylic acid side chain, generating m/z 158 corresponding to the indole-3-methylium cation [3]. Secondary fragmentation produces m/z 130 through loss of carbon monoxide from the initial fragment.

Additional diagnostic fragments include m/z 116 resulting from further side chain degradation and m/z 144 representing alternative rearrangement pathways [4]. These fragmentation patterns remain consistent across different collision energies (15-35 eV) and provide excellent specificity for indole-3-lactic acid identification in complex matrices.

Ultra-high-resolution Fourier-transform ion cyclotron resonance mass spectrometry enables precise elemental composition determination with mass accuracy below 3 parts per million [3]. This capability eliminates ambiguity in molecular formula assignment and enhances confidence in identification.

Multiple Reaction Monitoring Methods

Quantitative analysis employs multiple reaction monitoring utilizing specific precursor-to-product ion transitions. The primary quantifier transition monitors m/z 205→158 (or 204→158 in negative mode) providing optimal sensitivity and specificity [5]. Qualifier transitions include m/z 205→130 and m/z 205→116, enabling confirmation of analyte identity through ion ratio validation.

Collision energies require optimization for each transition, typically ranging from 15-25 eV for the quantifier and 20-30 eV for qualifiers [5]. Fragmentor voltages between 100-140 volts maximize precursor ion transmission while maintaining adequate fragmentation efficiency.

Modern triple quadrupole systems achieve detection limits below 1 ng/mL in biological matrices with linear dynamic ranges spanning three orders of magnitude [6]. Internal standard correction using deuterated or ¹³C-labeled analogs compensates for matrix effects and improves quantitative precision.

Matrix Effects and Method Validation

Biological matrices introduce significant ion suppression or enhancement effects requiring careful evaluation and compensation. Plasma and serum matrices typically exhibit 15-30% ion suppression due to phospholipid interference and protein binding [7]. Urine matrices demonstrate variable effects depending on concentration and pH.

Post-extraction addition experiments quantify matrix effects by comparing analyte responses in neat solvent versus matrix-matched standards. Acceptable matrix effects range from 85-115% with relative standard deviations below 15% [6]. Stable isotope-labeled internal standards provide optimal compensation for matrix-induced signal variations.

Method validation encompasses linearity, precision, accuracy, selectivity, and stability assessments according to regulatory guidelines. Calibration curves demonstrate excellent linearity (r² > 0.995) across clinically relevant concentration ranges with lower limits of quantification typically below 10 ng/mL [7]. Intra-day and inter-day precision values remain below 15% with accuracy within ±15% of nominal concentrations.

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment for indole-3-lactic acid through detailed chemical shift assignments and connectivity mapping.

Proton Nuclear Magnetic Resonance Spectroscopy

One-dimensional proton nuclear magnetic resonance reveals distinctive chemical shift patterns characteristic of the indole-3-lactic acid structure. Aromatic protons appear in the 7.1-7.8 parts per million region with specific assignments at 7.741 (H21), 7.494 (H22), 7.236 (H19, H24), and 7.156 (H23) parts per million [8]. These signals exhibit characteristic coupling patterns consistent with the benzene ring substitution pattern.

The α-proton adjacent to the carboxyl group resonates at 4.331 parts per million, exhibiting multiplicity due to coupling with the methylene protons [8]. The methylene bridge connecting the indole ring to the lactic acid moiety generates two distinct signals at 3.252 and 3.061 parts per million, reflecting the diastereotopic nature of these protons.

Sample preparation typically employs deuterium oxide as solvent with 4,4-dimethyl-4-silapentane-1-sulfonic acid as internal reference. Alternative solvents include dimethyl sulfoxide-d₆ for enhanced solubility, though chemical shift values require appropriate referencing adjustments [9].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance provides definitive carbon framework identification and quantitative information. The carbonyl carbon resonates at 183.847 parts per million, confirming the carboxylic acid functionality [8]. Aromatic carbons span the 113-139 parts per million region with specific assignments including C8 (138.811), C7 (129.95), C10 (126.93), C14 (124.397), C13 (121.742), C11 (121.584), C12 (114.418), and C5 (113.266) parts per million.

The α-carbon bearing the hydroxyl group appears at 74.401 parts per million, while the methylene carbon resonates at 32.795 parts per million [8]. These chemical shifts confirm the 2-hydroxy-3-indolylpropanoic acid structure and distinguish indole-3-lactic acid from structural isomers.

Distortionless enhancement by polarization transfer experiments differentiate carbon multiplicities, confirming primary, secondary, tertiary, and quaternary carbon assignments. DEPT-90 identifies tertiary carbons while DEPT-135 distinguishes primary and tertiary carbons (positive) from secondary carbons (negative).

Two-Dimensional Nuclear Magnetic Resonance Techniques

Correlation spectroscopy (COSY) experiments map through-bond proton-proton connectivities, confirming the carbon skeleton and substitution patterns. Total correlation spectroscopy (TOCSY) extends correlation networks across multiple bonds, enabling complete spin system identification for the indole ring and aliphatic chain [8].

Heteronuclear single quantum coherence spectroscopy directly correlates protons with attached carbons, providing definitive carbon-hydrogen assignments. Cross-peaks confirm the structural connectivity and enable unambiguous signal assignments in complex spectra [8].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen connectivities across 2-4 bonds, establishing molecular framework connectivity. These experiments prove particularly valuable for confirming the connection between the indole ring and the lactic acid moiety.

Quantitative Nuclear Magnetic Resonance Applications

Quantitative nuclear magnetic resonance enables accurate purity determination and concentration measurement without reference standards. Integration ratios between aromatic and aliphatic protons confirm structural integrity and detect impurities. The method provides absolute quantification when employing calibrated integration standards.

Temperature and pH optimization studies reveal optimal measurement conditions for different sample types. Standard conditions employ 298 Kelvin temperature with pH 7.4 buffering in deuterium oxide [8]. Variable temperature experiments assess conformational dynamics and exchange processes affecting signal linewidths.

Advanced pulse sequences including relaxation time measurements (T₁ and T₂) provide insights into molecular dynamics and aggregation behavior. These parameters influence quantitative accuracy and require optimization for different sample matrices and concentrations.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

832-97-3